6-chloro-N-(3-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties . The unique structure of this compound, which includes a benzenesulfonyl group, a chlorinated benzoxazine ring, and a carboxamide group, contributes to its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as HPLC and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorinated benzoxazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorinated benzoxazine ring can produce a variety of substituted benzoxazine derivatives .
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves the inhibition of specific enzymes and molecular pathways. For example, it selectively inhibits carbonic anhydrase IX, which is involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Chlorinated Benzoxazine Derivatives: Compounds with a chlorinated benzoxazine ring also show potential as therapeutic agents due to their unique chemical properties.
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit carbonic anhydrase IX sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H19ClN2O4S |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H19ClN2O4S/c1-15-6-5-7-17(12-15)24-22(26)21-14-25(19-13-16(23)10-11-20(19)29-21)30(27,28)18-8-3-2-4-9-18/h2-13,21H,14H2,1H3,(H,24,26) |
InChI Key |
MXLGSZUWSJVXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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